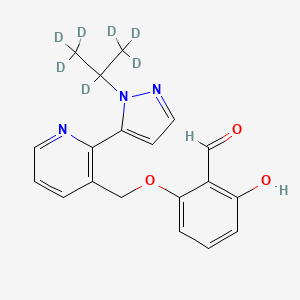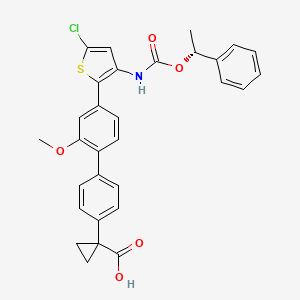
LPA receptor antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lysophosphatidic acid receptor antagonist-1 is a compound that inhibits the activity of lysophosphatidic acid receptorsThese receptors are involved in various cellular processes, including cell migration, proliferation, cytokine production, thrombosis, fibrosis, angiogenesis, and lymphangiogenesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor antagonist-1 involves the creation of amino lipids derived from compounds such as AM095 and AM966. These amino lipids are then formulated into lipid nanoparticles encapsulating messenger RNA. For example, the formulation of LA5-lipid nanoparticles with AM966 head group and biodegradable acetal lipid tails has shown efficient delivery to lung fibroblasts .
Industrial Production Methods
Industrial production methods for lysophosphatidic acid receptor antagonist-1 are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lysophosphatidic acid receptor antagonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of lysophosphatidic acid receptor antagonist-1 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and electrophiles: Such as halides, amines, and carboxylic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Lysophosphatidic acid receptor antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of lysophosphatidic acid receptors in various chemical processes.
Biology: Investigated for its effects on cell migration, proliferation, and cytokine production.
Wirkmechanismus
Lysophosphatidic acid receptor antagonist-1 exerts its effects by binding to lysophosphatidic acid receptors and inhibiting their activity. This inhibition disrupts the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell migration, proliferation, and cytokine production. The molecular targets involved include various isoforms of G proteins, such as G alpha s, G alpha i, G alpha q, and G alpha 12/13 .
Vergleich Mit ähnlichen Verbindungen
Lysophosphatidic acid receptor antagonist-1 can be compared with other similar compounds, such as:
AM095: A compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
AM966: Another compound used in the synthesis of lysophosphatidic acid receptor antagonist-1.
Lysophosphatidic acid receptor antagonist-1 is unique in its specific targeting of lysophosphatidic acid receptors and its potential therapeutic applications in treating various diseases.
Eigenschaften
CAS-Nummer |
1186371-31-2 |
|---|---|
Molekularformel |
C30H26ClNO5S |
Molekulargewicht |
548.0 g/mol |
IUPAC-Name |
1-[4-[4-[5-chloro-3-[[(1R)-1-phenylethoxy]carbonylamino]thiophen-2-yl]-2-methoxyphenyl]phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C30H26ClNO5S/c1-18(19-6-4-3-5-7-19)37-29(35)32-24-17-26(31)38-27(24)21-10-13-23(25(16-21)36-2)20-8-11-22(12-9-20)30(14-15-30)28(33)34/h3-13,16-18H,14-15H2,1-2H3,(H,32,35)(H,33,34)/t18-/m1/s1 |
InChI-Schlüssel |
LYIMNTCVYUXJEZ-GOSISDBHSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)NC2=C(SC(=C2)Cl)C3=CC(=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
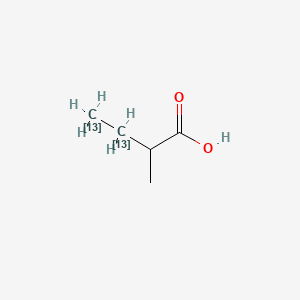

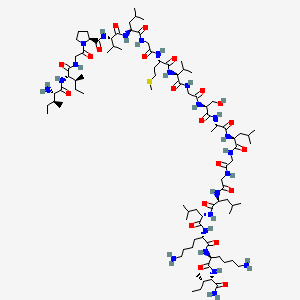
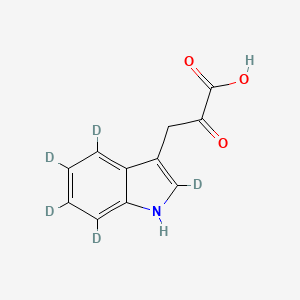
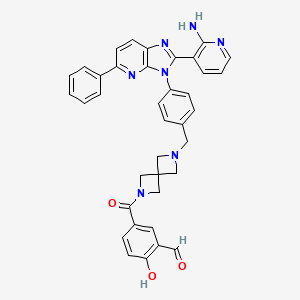
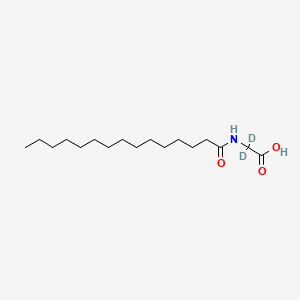
![(4R)-4-[1-benzyl-4-(2,5-difluorophenyl)imidazol-2-yl]-4-[[(3S,4R)-4-fluoropyrrolidin-3-yl]methyl-[(2S)-2-hydroxypropanoyl]amino]-N,3,3-trimethylbutanamide](/img/structure/B12374340.png)
![1-[3-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B12374341.png)
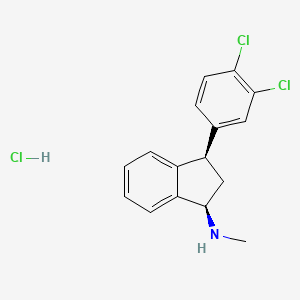
![(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
